(1E)-1-[(4-cyclohexylphenyl)imino]-3-methyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
Preparation Methods
The synthesis of 1-(4-CYCLOHEXYL-PHENYLAMINO)3-ME-BENZO(4,5)IMIDAZO(1,2-A)PYRIDINE-4-CARBONITRILE involves multiple steps, typically starting with the preparation of the benzo[4,5]imidazo[1,2-a]pyridine core. This can be achieved through various synthetic routes, including cyclization reactions of appropriate precursors under acidic or basic conditions . Industrial production methods may involve optimizing these synthetic routes to improve yield and scalability .
Chemical Reactions Analysis
1-(4-CYCLOHEXYL-PHENYLAMINO)3-ME-BENZO(4,5)IMIDAZO(1,2-A)PYRIDINE-4-CARBONITRILE can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the imidazo[1,2-a]pyridine ring.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 1-(4-CYCLOHEXYL-PHENYLAMINO)3-ME-BENZO(4,5)IMIDAZO(1,2-A)PYRIDINE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to its observed effects. For example, derivatives of this compound have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation .
Comparison with Similar Compounds
1-(4-CYCLOHEXYL-PHENYLAMINO)3-ME-BENZO(4,5)IMIDAZO(1,2-A)PYRIDINE-4-CARBONITRILE can be compared with other benzo[4,5]imidazo[1,2-a]pyridine derivatives, such as:
2,4-Diphenylbenzo[4,5]imidazo[1,2-a]pyrimidine: Known for its COX-2 inhibitory activity.
Benzo[4,5]imidazo[1,2-a]pyrimidines: These compounds share similar structural features and biological activities.
The uniqueness of 1-(4-CYCLOHEXYL-PHENYLAMINO)3-ME-BENZO(4,5)IMIDAZO(1,2-A)PYRIDINE-4-CARBONITRILE lies in its specific substituents, which can influence its binding affinity and selectivity towards different biological targets .
Properties
Molecular Formula |
C25H24N4 |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
1-(4-cyclohexylanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C25H24N4/c1-17-15-24(27-20-13-11-19(12-14-20)18-7-3-2-4-8-18)29-23-10-6-5-9-22(23)28-25(29)21(17)16-26/h5-6,9-15,18,27H,2-4,7-8H2,1H3 |
InChI Key |
FMZIYKYZUFXTGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC=C(C=C4)C5CCCCC5)C#N |
Origin of Product |
United States |
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